Dapagliflozin-d5
Dapagliflozin-d5
Dapagliflozin-D5 is a labelled analogue of Dapagliflozin, a selective sodium-glucose cotransporter-2 inhibitor that reduces renal glucose reabsorption and is used to treat patients with type 2 diabetes.
Dapagliflozin-d5 is intended for use as an internal standard for the quantification of dapagliflozin by GC- or LC-MS. Dapagliflozin is a first generation, selective sodium-glucose linked transporter (SGLT) inhibitor that blocks glucose transport with about 100-fold selectivity for SGLT2 (Ki = 6 nM; EC50 = 1.1 nM) over SGLT1 (Ki = 390 nM). After single oral doses ranging from 0.1 to 1.0 mg/kg, dapagliflozin increases urinary glucose excretion in both normal and diabetic rats, improves glucose tolerance in normal rats, and reduces hyperglycemia in Zucker diabetic fatty rats. Within two weeks of treating diabetic rats with 0.1 to 1.0 mg/kg dapagliflozin, fasting and fed glucose levels have been shown to be significantly lowered as a result of increased glucose utilization accompanied by reduced glucose production.
Dapagliflozin-d5 is intended for use as an internal standard for the quantification of dapagliflozin by GC- or LC-MS. Dapagliflozin is a first generation, selective sodium-glucose linked transporter (SGLT) inhibitor that blocks glucose transport with about 100-fold selectivity for SGLT2 (Ki = 6 nM; EC50 = 1.1 nM) over SGLT1 (Ki = 390 nM). After single oral doses ranging from 0.1 to 1.0 mg/kg, dapagliflozin increases urinary glucose excretion in both normal and diabetic rats, improves glucose tolerance in normal rats, and reduces hyperglycemia in Zucker diabetic fatty rats. Within two weeks of treating diabetic rats with 0.1 to 1.0 mg/kg dapagliflozin, fasting and fed glucose levels have been shown to be significantly lowered as a result of increased glucose utilization accompanied by reduced glucose production.
Brand Name:
Vulcanchem
CAS No.:
1204219-80-6
VCID:
VC0126589
InChI:
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2
SMILES:
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Molecular Formula:
C21H25ClO6
Molecular Weight:
413.9 g/mol
Dapagliflozin-d5
CAS No.: 1204219-80-6
Cat. No.: VC0126589
Molecular Formula: C21H25ClO6
Molecular Weight: 413.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dapagliflozin-D5 is a labelled analogue of Dapagliflozin, a selective sodium-glucose cotransporter-2 inhibitor that reduces renal glucose reabsorption and is used to treat patients with type 2 diabetes. Dapagliflozin-d5 is intended for use as an internal standard for the quantification of dapagliflozin by GC- or LC-MS. Dapagliflozin is a first generation, selective sodium-glucose linked transporter (SGLT) inhibitor that blocks glucose transport with about 100-fold selectivity for SGLT2 (Ki = 6 nM; EC50 = 1.1 nM) over SGLT1 (Ki = 390 nM). After single oral doses ranging from 0.1 to 1.0 mg/kg, dapagliflozin increases urinary glucose excretion in both normal and diabetic rats, improves glucose tolerance in normal rats, and reduces hyperglycemia in Zucker diabetic fatty rats. Within two weeks of treating diabetic rats with 0.1 to 1.0 mg/kg dapagliflozin, fasting and fed glucose levels have been shown to be significantly lowered as a result of increased glucose utilization accompanied by reduced glucose production. |
|---|---|
| CAS No. | 1204219-80-6 |
| Molecular Formula | C21H25ClO6 |
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 |
| Standard InChI Key | JVHXJTBJCFBINQ-CAXKFZQOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
| SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
| Appearance | Assay:≥99% deuterated forms (d1-d5)A solid |
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